N-Hydroxy-4-phenylbutanamide

HDAC1 inhibition hydroxamic acid vs carboxylic acid epigenetic drug discovery

N-Hydroxy-4-phenylbutanamide (4-Phenylbutyrohydroxamic acid; PubChem CID is a small-molecule hydroxamic acid that inhibits zinc-dependent histone deacetylases (HDACs). It is a structurally minimalist, cell-permeable HDAC inhibitor derived from 4-phenylbutyric acid.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 32153-46-1
Cat. No. B3051223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-4-phenylbutanamide
CAS32153-46-1
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC(=O)NO
InChIInChI=1S/C10H13NO2/c12-10(11-13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H,11,12)
InChIKeyUPHXPXYRKPCXHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-4-phenylbutanamide (CAS 32153-46-1) for Research Procurement: Hydroxamic Acid HDAC Inhibitor with Verifiable Isoform Potency Data


N-Hydroxy-4-phenylbutanamide (4-Phenylbutyrohydroxamic acid; PubChem CID 279980) is a small-molecule hydroxamic acid that inhibits zinc-dependent histone deacetylases (HDACs). It is a structurally minimalist, cell-permeable HDAC inhibitor derived from 4-phenylbutyric acid [1]. Its hydroxamic acid moiety enables bidentate chelation of the catalytic zinc ion, a hallmark of potent HDAC inhibitors such as SAHA, but with a significantly lower molecular weight and a simplified 4-phenylbutyl scaffold that confers a distinct isoform inhibition profile compared to pan-HDAC inhibitors .

Procurement Risk Alert: Why In-Class Hydroxamic Acid HDAC Inhibitors Cannot Substitute N-Hydroxy-4-phenylbutanamide Without Isoform Selectivity Validation


Hydroxamic acid HDAC inhibitors are often considered functionally interchangeable based on their common zinc-binding group (ZBG). However, single-atom or chain-length variations in the linker or cap region can drastically alter isoform selectivity and cellular potency. For example, N-hydroxy-4-phenylbutanamide (compound 4) shows sub-micromolar activity against HDAC1 (IC50 0.6 µM) but retains only moderate potency against HDAC9 (IC50 430 µM), defining a unique selectivity fingerprint [1]. In contrast, the closely related valproic acid-derived hydroxamic acid N-hydroxy-2-propylpentanamide (VAHA, compound 6) is markedly weaker against HDAC1 (IC50 560 µM) and preferentially targets HDAC6 (IC50 16 µM) [1]. Consequently, substitution with a different small-molecule hydroxamic acid without re-validating the inhibition profile will likely produce divergent epigenetic outcomes.

N-Hydroxy-4-phenylbutanamide (32153-46-1) Quantitative Differentiation Guide: Comparator-Based Data for Scientific Procurement


HDAC1 Inhibitory Potency: 107-Fold Increase Over Parent 4-Phenylbutyric Acid (IC50 0.6 µM vs 64 µM)

N-Hydroxy-4-phenylbutanamide (compound 4) exhibited an IC50 of 0.6 ± 0.4 µM against human recombinant HDAC1 employing a trypsin-coupled assay with an acetyl-lysine tripeptide-AMC substrate [1]. This represents a ~107-fold potency gain compared to the parent 4-phenylbutyric acid (compound 3; IC50 64 ± 18 µM) [1]. The transformation of the carboxylic acid to the hydroxamic acid universally enhances class I HDAC inhibition, but the magnitude of the effect is scaffold-dependent, making this compound the most potent class I inhibitor among all short-chain carboxylic acid-derived hydroxamates evaluated in this study—surpassing butyrohydroxamic acid (compound 2; HDAC1 IC50 7 ± 9 µM) and VAHA (compound 6; HDAC1 IC50 560 ± 90 µM) [1].

HDAC1 inhibition hydroxamic acid vs carboxylic acid epigenetic drug discovery

Selective Class IIa HDAC Profiling: 14-Fold Higher HDAC5 Inhibition (IC50 25 µM) Compared to Butyrohydroxamic Acid (IC50 360 µM)

In side-by-side enzymatic profiling against all nine recombinant HDAC isoforms, N-hydroxy-4-phenylbutanamide (compound 4) inhibited HDAC5 with an IC50 of 25 ± 13 µM, while structurally simpler butyrohydroxamic acid (compound 2) showed only weak activity against this class IIa enzyme (IC50 360 ± 240 µM) [1]. This corresponds to a ~14-fold greater potency for the 4-phenylbutyl-bearing hydroxamic acid. Sigma Aldrich independently corroborates this trend, documentation stating that butyrohydroxamic acid is 'approximately 5–10 fold less potent against class IIa enzymes than 4-Phenylbutyryl hydroxamic acid (SML0026)' . Similarly, for HDAC4, the target compound yielded an IC50 of 140 ± 70 µM, whereas butyrohydroxamic acid and the parent carboxylic acid were essentially inactive (>2000 µM) [1]. These gain-of-function observations establish that the 4-phenylbutyl cap group is a critical determinant of activity against class IIa HDACs.

HDAC5 isoform selectivity class IIa HDAC hydroxamic acid inhibitor profiling

Structural Biology Validation: X-Ray Co-Crystal Structure with LecA at 1.79 Å Resolution (PDB 7FJH)

N-Hydroxy-4-phenylbutanamide has been co-crystallized with LecA (PA-I galactophilic lectin) from Pseudomonas aeruginosa, yielding a high-resolution X-ray structure (1.79 Å) deposited as PDB 7FJH [1]. The structure represents the first experimental validation of this compound's binding mode at a non-HDAC target, and provides atomic-level electron density for the intact ligand. This structural information was generated as part of a focused fragment library strategy aimed at targeting 'undruggable' carbohydrate recognition sites [1]. In contrast to other short-chain hydroxamic acids used as zinc-binding fragments, the 4-phenylbutyl scaffold occupies a defined hydrophobic pocket at the LecA dimer interface, providing a well-parameterized starting point for structure-guided optimization against non-canonical targets.

X-ray crystallography protein-ligand complex fragment-based drug design

Ligand Utility for Organometallic Chemistry: Defined Octahedral Diorganotin(IV) Complex Formation with Full Spectroscopic Characterization

N-Hydroxy-4-phenylbutanamide (HL1) functions as a bidentate O,O-donor ligand to diphenyltin(IV), forming a well-defined octahedral complex whose structure was confirmed by 1H-, 13C-, and 119Sn-NMR, FTIR spectroscopy, and density functional theory (DFT) calculations at the B3LYP-D3BJ/6-311++G(d,p)/LanL2DZ(Sn) level [1]. The natural bond orbital (NBO) analysis further revealed a stabilizing intramolecular hydrogen bond network unique to the HL1 complex geometry [1]. This compound was specifically selected alongside N-hydroxy-2-propylpentanamide (HL2) to probe the influence of the cap-group on organotin(IV) complex stability and reactivity, establishing a comparative dataset for two distinct hydroxamic acid scaffolds. The HL1-derived complex provides a baseline for future organometallic anticancer agent design that exploits the HDAC inhibitory properties of the ligand with the cytotoxic potential of organotin(IV) centers [1].

organotin(IV) complexes hydroxamic acid ligands coordination chemistry

Physicochemical Identity and Storage Compliance: Defined Melting Point, Solubility, and Chromatographic Purity Specifications

Commercially sourced N-Hydroxy-4-phenylbutanamide (Sigma SML0026) has been analytically characterized with melting point 73–77 °C, aqueous solubility ≥10 mg/mL, HPLC purity ≥98%, and recommended storage at 2–8 °C shipped on wet ice . The compound appears as a white to tan powder with a computed LogP of 1.7 and molecular weight of 179.22 g/mol, meeting Lipinski's Rule of Five criteria (0 violations) [1]. These specifications contrast with the parent 4-phenylbutyric acid, which is typically supplied as a sodium salt with different solubility and storage requirements, as well as with larger clinical hydroxamic acids such as SAHA (MW 264.3 g/mol) [1]. The availability of a standardized HPLC purity specification and a documented solubility threshold allows direct formulation into aqueous assay buffers without preparatory solubility testing, streamlining high-throughput screening workflows.

chemical purity specification solubility characterization laboratory procurement

N-Hydroxy-4-phenylbutanamide (32153-46-1) Application Scenarios Backed by Comparative Evidence


HDAC1/Class I-Focused Epigenetic Profiling in Cellular Models

Investigators requiring sub-micromolar class I HDAC inhibition in cell-based assays without resorting to clinical pan-HDAC inhibitors (e.g., SAHA) can employ N-hydroxy-4-phenylbutanamide as a low-molecular-weight, cell-permeable probe. With an HDAC1 IC50 of 0.6 µM — a ~107-fold improvement over the parent carboxylic acid — and confirmed cell permeability, this compound is directly suitable for dose-response acetylation studies in HeLa cells and primary neuronal cultures [1]. Its defined aqueous solubility (≥10 mg/mL) permits straightforward formulation in serum-containing media .

Structure-Guided Fragment Design Targeting Undruggable Carbohydrate-Binding Sites

Research groups working on fragment-based drug discovery (FBDD) for carbohydrate-recognizing proteins benefit from the PDB 7FJH co-crystal structure of N-hydroxy-4-phenylbutanamide bound to Pseudomonas aeruginosa LecA. The structure, solved at 1.79 Å resolution, reveals the binding orientation of the 4-phenylbutyl moiety within a hydrophobic pocket adjacent to the galactose-binding site, providing a validated template for hit expansion [2]. This structural resource is unique among short-chain hydroxamic acid fragments and can anchor computational docking campaigns [2].

Organotin(IV)-Hydroxamate Metallodrug Design and Coordination Chemistry

For research groups developing organometallic anticancer agents, N-hydroxy-4-phenylbutanamide serves as a fully characterized bidentate O,O-ligand for diphenyltin(IV). The octahedral complex Ph₂Sn(HL1)₂ has been validated by NMR, FTIR, and DFT, and the spectroscopic signatures of the free ligand and its tin-coordinated form are now fully documented [3]. This enables direct comparison with the analogous N-hydroxy-2-propylpentanamide (HL2) complex, allowing researchers to isolate the effect of the 4-phenylbutyl cap on metallodrug stability and antiproliferative activity in a systematically controlled manner [3].

Aqueous Buffer-Based High-Throughput Screening (HTS) for HDAC Modulators

Procurement teams supporting automated screening platforms can select N-hydroxy-4-phenylbutanamide as a positive-control HDAC inhibitor with guaranteed batch reproducibility. The ≥98% HPLC purity specification, ≥10 mg/mL aqueous solubility, and defined 2–8 °C storage conditions enable direct dissolution into assay buffers (e.g., Tris-HCl, pH 7.5) without the use of organic co-solvents that may interfere with HDAC enzymatic activity readouts. Its rapid solubility in water minimizes DMSO carryover, a critical advantage in 384-well and 1536-well trypsin-coupled fluorogenic HDAC profiling assays [1].

Quote Request

Request a Quote for N-Hydroxy-4-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.